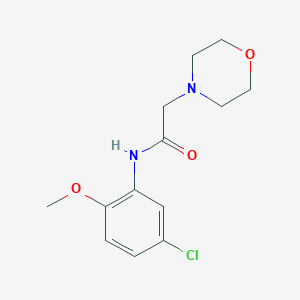

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, along with a morpholine ring attached to an acetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amine derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests possible interactions with biological targets, such as enzymes and receptors, which can modulate their activity.

Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects against cancer cell lines. For instance, a study reported that a related compound induced apoptosis in prostate cancer cells (PC-3) with an IC50 value of approximately 9.86 µM, demonstrating its potential for targeted cancer therapy.

Biological Research

Mechanism of Action : Understanding the mechanism of action is crucial for evaluating the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide. It appears to induce reactive oxygen species (ROS), which are critical in triggering apoptosis in cancer cells. This suggests avenues for further research into its role as an anticancer agent.

Neuropharmacological Effects : There is emerging evidence that compounds with similar structural features may exhibit neuropharmacological activities. This opens possibilities for treating neurological disorders by modulating neurotransmitter systems .

Industrial Applications

Chemical Synthesis : this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a catalyst in various chemical reactions, enhancing the efficiency of industrial processes.

Material Development : The compound's properties may also be exploited in developing new materials, particularly those requiring specific chemical characteristics or stability under varying conditions.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent; antitumor activity against PC-3 cells (IC50 ~ 9.86 µM) |

| Biological Research | Induces ROS; potential neuropharmacological effects |

| Industrial Applications | Building block for complex molecules; catalyst in chemical reactions |

Case Studies

-

Antitumor Activity Study :

- Objective : Evaluate the anticancer properties of this compound derivatives.

- Findings : Significant inhibition of prostate cancer cell proliferation was observed, with mechanisms involving apoptosis induction via ROS generation.

-

Neuropharmacological Investigation :

- Objective : Assess the effects on neurotransmitter modulation.

- Findings : Compounds similar to this compound showed promise in altering neurotransmitter levels, suggesting potential applications in treating neurological disorders.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . This inhibition can lead to reduced inflammation and has potential therapeutic applications in conditions such as asthma and arthritis.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar but with a methyl group on the benzamide moiety.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility and bioavailability, making it a valuable compound in drug development and other applications.

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.

Compound Overview

This compound belongs to the class of acetamides, characterized by a chloro-substituted methoxyphenyl group and a morpholine moiety. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Anti-Cancer Properties

This compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 7.52 µM against breast cancer cell lines, indicating potent anti-cancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (Liver) | TBD |

| Related Compound | MDA-MB-231 (Breast) | 7.52 |

| Sorafenib | MDA-MB-231 (Breast) | 7.26 |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory assays. Similar compounds have been reported to effectively suppress COX-2 activity, which is crucial in inflammatory processes. For example, IC50 values for related anti-inflammatory compounds were reported at 0.04 μmol, demonstrating significant inhibitory effects comparable to standard drugs like celecoxib .

Table 2: Anti-inflammatory Activity

| Compound | Target Enzyme | IC50 (μmol) |

|---|---|---|

| This compound | COX-2 | TBD |

| Celecoxib | COX-2 | 0.04 |

The mechanisms underlying the biological activities of this compound likely involve multiple pathways:

- Apoptosis Induction : The compound has been associated with increased rates of early-stage apoptosis in cancer cells, suggesting a mechanism that activates apoptotic pathways.

- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

- Kinase Inhibition : Preliminary data suggest that this compound may inhibit key kinases involved in cancer progression, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of structurally similar compounds, providing insights into the potential efficacy of this compound:

- Cytotoxicity Studies : A study evaluated various derivatives for their cytotoxic effects against HepG2 and MDA-MB-231 cell lines, revealing promising candidates with lower toxicity towards normal cells .

- Structure–Activity Relationships (SAR) : Research has indicated that modifications to the morpholine ring and substitution patterns on the phenyl group can significantly affect biological activity, guiding future drug design efforts .

- Molecular Modeling : Computational studies have supported the hypothesis that structural modifications enhance binding affinity to biological targets, which is crucial for developing effective therapeutics .

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCTTYLJRVEQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.